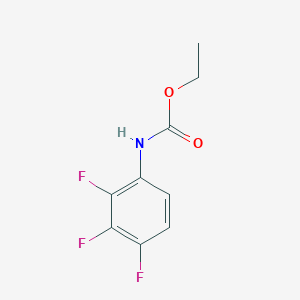

Ethyl 2,3,4-trifluorophenylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

ethyl N-(2,3,4-trifluorophenyl)carbamate |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) |

InChI Key |

BUZUULSEADADAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 2,3,4 Trifluorophenylcarbamate

General Approaches to the Synthesis of Fluorinated Aromatic Carbamates

The synthesis of aromatic carbamates, including their fluorinated derivatives, can be achieved through several established chemical pathways. These methods generally involve the formation of a carbonyl linkage between an aromatic amine and an alcohol.

Phosgene-Based and Phosgene-Free Carbonylation Methods

Historically, a primary route to carbamates involved the use of phosgene (B1210022) (COCl₂) or its derivatives, such as triphosgene. In a typical phosgene-based synthesis, an aromatic amine reacts with phosgene to form a carbamoyl (B1232498) chloride, which is then reacted with an alcohol to yield the desired carbamate (B1207046). An alternative is the formation of an isocyanate from the amine and phosgene, followed by reaction with an alcohol. However, due to the high toxicity of phosgene, there has been a significant shift towards developing safer, phosgene-free alternatives.

Phosgene-free methods often utilize other carbonyl sources. One common reagent is ethyl chloroformate, which can react directly with aromatic amines, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to form the corresponding ethyl carbamate. This method is widely used due to its operational simplicity. Other phosgene-free approaches include oxidative carbonylation of amines and alcohols using carbon monoxide, and the use of dialkyl carbonates or urea (B33335) as the carbonyl source.

Reaction of Isocyanates with Alcohols

A versatile and widely employed method for carbamate synthesis is the reaction of an isocyanate with an alcohol. This reaction is generally efficient and clean, often proceeding without the need for a catalyst, although catalysts can be used to accelerate the reaction rate. The key to this synthetic route is the preparation of the requisite isocyanate. For aromatic isocyanates, this is often achieved by the reaction of the corresponding aniline (B41778) with phosgene or a phosgene equivalent. Phosgene-free routes to isocyanates are also being actively researched and developed. Once the isocyanate is obtained, its reaction with an alcohol, in this case, ethanol (B145695), provides a direct pathway to the ethyl carbamate. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

Amine Carboxylation and Subsequent Alkylation

Another phosgene-free approach involves the direct carboxylation of amines using carbon dioxide, followed by alkylation. In this method, the amine reacts with CO₂ under basic conditions to form a carbamate salt. This salt is then treated with an alkylating agent, such as an ethyl halide, to produce the final ethyl carbamate. This method is considered a greener alternative as it utilizes readily available and non-toxic carbon dioxide as the C1 source.

Targeted Synthesis of Ethyl 2,3,4-trifluorophenylcarbamate

Based on the general methodologies described above, a targeted synthesis for this compound can be devised. This synthesis logically begins with the preparation of the key starting material, 2,3,4-trifluoroaniline (B1293922).

Synthesis of the 2,3,4-trifluoroaniline Precursor

The synthesis of 2,3,4-trifluoroaniline can be approached in several ways. One common method involves the nucleophilic aromatic substitution of a more highly fluorinated benzene (B151609) derivative. For instance, 1,2,3,4-tetrafluorobenzene (B1293379) can be reacted with ammonia (B1221849) or a protected ammonia equivalent to introduce the amino group.

Another prominent route is through the nitration of a suitable fluorinated benzene precursor, followed by reduction of the nitro group. For example, 1,2,3-trifluorobenzene (B74907) can be nitrated to form 2,3,4-trifluoronitrobenzene. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium catalyst.

A specific patented method describes the synthesis of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene in the presence of a solvent and liquefied ammonia at high temperature and pressure, achieving a high yield.

| Starting Material | Reagents | Product | Yield (%) |

| 1,2,3,4-Tetrafluorobenzene | Liquefied Ammonia, Solvent, Catalyst | 2,3,4-Trifluoroaniline | 91 |

| 1,2,3-Trifluorobenzene | Nitrating Agent, then Reducing Agent | 2,3,4-Trifluoroaniline | Variable |

Esterification and Carbamoylation Strategies

With 2,3,4-trifluoroaniline in hand, the final step is the formation of the ethyl carbamate moiety. Two primary strategies can be employed:

Direct Carbamoylation with Ethyl Chloroformate: This is arguably the most direct approach. 2,3,4-Trifluoroaniline can be reacted with ethyl chloroformate in the presence of a suitable base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The base serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out at reduced temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products.

Two-Step Isocyanate Formation and Subsequent Reaction with Ethanol: In this alternative strategy, 2,3,4-trifluoroaniline is first converted to 2,3,4-trifluorophenyl isocyanate. This can be achieved using phosgene or a phosgene substitute like triphosgene. The resulting isocyanate is then reacted with ethanol. This reaction is usually straightforward and high-yielding, often requiring no catalyst. The reaction can be performed in a variety of solvents, or even neat in an excess of ethanol.

| Precursor | Reagent 1 | Reagent 2 | Product |

| 2,3,4-Trifluoroaniline | Ethyl Chloroformate, Base | - | This compound |

| 2,3,4-Trifluoroaniline | Phosgene or equivalent | Ethanol | This compound |

Optimization of Reaction Conditions and Catalytic Systems

The synthesis of N-aryl carbamates, including fluorinated variants, is highly dependent on the optimization of reaction conditions and the selection of appropriate catalytic systems. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

Metal catalysts, particularly those based on palladium and copper, have proven highly effective for the formation of the crucial C-N bond in aryl carbamates. mit.eduresearchgate.netnih.gov For instance, palladium-catalyzed cross-coupling reactions of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol can efficiently produce N-aryl carbamates. mit.edunih.gov The choice of ligand for the metal catalyst is critical and can significantly influence reaction efficiency and substrate scope. Similarly, copper-catalyzed systems, often utilizing ligands like 2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid (MNAO), are effective for coupling aryl halides with potassium cyanate in alcoholic solvents. researchgate.netorganic-chemistry.org

The reaction medium and base are also pivotal. Solvents must be chosen to ensure solubility of reactants and catalysts, while the base is required to neutralize any acid generated during the reaction. The interplay between these components can affect reaction rates and the formation of side products.

Below is a table summarizing key optimization parameters for the synthesis of aryl carbamates based on analogous systems.

Interactive Data Table: Optimization of Aryl Carbamate Synthesis

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Catalyst | Palladium complexes, Copper (I) salts | Influences reaction rate, yield, and functional group tolerance. Choice depends on the aryl halide/triflate used. |

| Ligand | Biaryl phosphines (for Pd), Amino acids (for Cu) | Stabilizes the metal center, facilitates key steps like oxidative addition and reductive elimination, and can expand substrate scope. |

| Solvent | Toluene, Dioxane, DMF, Alcohols | Affects solubility of reactants and catalyst, can influence reaction rate and pathway. Alcohols can act as both solvent and reactant. |

| Base | Triethylamine, Cesium Carbonate, Potassium Phosphate | Neutralizes acidic byproducts. Strength and type of base can impact catalyst activity and prevent side reactions. |

| Temperature | Room Temperature to >120°C | Controls reaction kinetics. Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

Advanced Synthetic Techniques Applicable to Fluorinated Aromatic Carbamates

Modern organic synthesis offers a sophisticated toolkit of advanced techniques that are highly applicable to the construction of complex molecules like this compound. These methods provide alternative pathways that can offer improved efficiency, selectivity, and sustainability.

Visible-Light Photoredox Catalysis for Fluorinated Aromatic Compounds

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. polyu.edu.hkresearchgate.netrsc.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. These intermediates can then engage in bond-forming reactions that are often difficult to achieve through traditional thermal methods.

The general mechanism involves either an oxidative or reductive quenching cycle. In the context of carbamate synthesis, an aryl halide could be activated by a photocatalyst to form an aryl radical, which could then be trapped by a nitrogen-based nucleophile. Dual catalytic systems, combining a photocatalyst with a transition metal like nickel, have expanded the scope of these reactions, enabling the coupling of CO2 with amines and aryl halides to form O-aryl carbamates. acs.org This approach is particularly promising for incorporating fluorine-containing aromatic fragments.

Metal-Mediated and Organocatalytic Transformations

Beyond the optimization of classical systems, novel metal-mediated and organocatalytic transformations offer powerful alternatives.

Metal-Mediated Transformations: Palladium and copper catalysis remain at the forefront of C-N bond formation. Buchwald-Hartwig amination protocols, for instance, can be adapted for carbamate synthesis. nih.gov A notable method involves the palladium-catalyzed coupling of aryl triflates or chlorides with sodium cyanate in the presence of an alcohol, which traps the in situ-generated isocyanate to form the carbamate. mit.edunih.gov This approach benefits from a broad substrate scope and tolerance for various functional groups. Copper-catalyzed Ullmann-type couplings provide a complementary method, often being more cost-effective. researchgate.netorganic-chemistry.org

Organocatalytic Transformations: Organocatalysis presents a metal-free alternative, avoiding potential issues of metal contamination in the final product. For example, strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze the synthesis of N-aryl-carbamates from cyclic organic carbonates and aromatic amines. researchgate.net These methods align with the principles of green chemistry by avoiding heavy metals.

Interactive Data Table: Comparison of Catalytic Systems for Aryl Carbamate Synthesis

| Catalytic System | Precursors | Advantages |

|---|---|---|

| Palladium Catalysis | Aryl halides/triflates, NaOCN, Alcohol | High efficiency, broad substrate scope, excellent functional group tolerance. mit.edunih.gov |

| Copper Catalysis | Aryl halides, KOCN, Alcohol | More economical than palladium, effective for a range of aryl halides. researchgate.netorganic-chemistry.org |

| Dual Nickel Photocatalysis | Aryl halides, Amine, CO2 | Utilizes CO2 as a C1 source, proceeds under mild, light-induced conditions. acs.org |

| Organocatalysis (e.g., TBD) | Cyclic carbonates, Aromatic amines | Metal-free, avoids potential metal contamination. researchgate.net |

Directed Metalation Group (DMG) Strategies in Aromatic Carbamate Synthesis

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org In this methodology, a Directed Metalation Group (DMG) coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a wide variety of electrophiles.

The O-carbamate group (specifically -OCONEt2) is recognized as one of the most powerful DMGs. nih.govuwindsor.ca This has significant implications for the synthesis of substituted aromatic carbamates. A pre-formed carbamate can be used to direct further substitution onto the aromatic ring with high regioselectivity. In the context of this compound, the fluorine atoms on the ring also exhibit directing effects, potentially competing with the carbamate group. researchgate.net The established hierarchy of DMGs indicates that the O-carbamate group is generally a stronger director than fluorine, suggesting that metalation would likely occur at the position ortho to the carbamate, if available. researchgate.net

Interactive Data Table: Hierarchy of Common Directed Metalation Groups (DMGs)

| Relative Strength | Directed Metalation Group (DMG) |

|---|---|

| Strong | -OCONR2, -CONR2, -SO2NR2 |

| Moderate | -OMe, -NR2, -F |

| Weak | -Cl, -CF3 |

Note: This is a simplified hierarchy; relative directing ability can be influenced by steric and electronic factors within the specific substrate. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For carbamate synthesis, a major focus has been the replacement of highly toxic phosgene and its derivatives.

Carbon dioxide (CO2), as an abundant, non-toxic, and renewable C1 source, is an ideal alternative. rsc.org Numerous catalytic systems have been developed to facilitate the synthesis of carbamates directly from CO2, an amine, and an alcohol or alkyl halide. researchgate.netorganic-chemistry.org For example, cerium oxide in combination with 2-cyanopyridine (B140075) can catalyze the one-pot synthesis of N-arylcarbamates from CO2, anilines, and alcohols. researchgate.net Other methods utilize titanium alkoxides or dibutyltin (B87310) dialkoxides to mediate the reaction between anilines, CO2, and an alcohol. bates.eduresearchgate.net These halogen-free processes represent a significant step towards more sustainable chemical manufacturing. rsc.orgresearchgate.net

Further green approaches include the use of metal-free organocatalysts and developing processes that minimize waste and energy consumption. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Ethyl 2,3,4 Trifluorophenylcarbamate

Mechanistic Investigations of Carbamate (B1207046) Formation Pathways

The synthesis of Ethyl 2,3,4-trifluorophenylcarbamate can be approached through several established methods for carbamate formation. The specific pathway often depends on the availability of starting materials and desired reaction conditions. Two primary mechanistic routes are considered for its formation, starting from precursors like 2,3,4-trifluoroaniline (B1293922) or 2,3,4-trifluorophenyl isocyanate.

One common pathway involves the reaction of 2,3,4-trifluoroaniline with an acylating agent such as ethyl chloroformate. rsc.orgrutgers.edu This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the aniline (B41778), acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion to yield the final carbamate product and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. rsc.org

Proposed Mechanism: Aniline Acylation

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2,3,4-trifluoroaniline attacks the carbonyl carbon of ethyl chloroformate.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base removes the proton from the nitrogen atom, yielding this compound.

A second major pathway is the reaction of 2,3,4-trifluorophenyl isocyanate with ethanol (B145695). nih.govkuleuven.be Isocyanates are highly reactive electrophiles. The reaction mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of ethanol on the electrophilic carbon atom of the isocyanate group. rsc.org This attack is followed by a proton transfer from the ethanol moiety to the nitrogen atom of the isocyanate, resulting in the formation of the carbamate linkage. This reaction is often highly efficient and can proceed without a catalyst, although catalysis can be used to increase the reaction rate. kuleuven.be

Proposed Mechanism: Isocyanate Alcoholysis

Nucleophilic Attack: The lone pair of electrons on the oxygen of ethanol attacks the central carbon of the isocyanate group (R-N=C=O).

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming the stable carbamate product.

Palladium-catalyzed reactions have also emerged as a versatile method for synthesizing N-aryl carbamates from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edu This method could theoretically be applied by using a 2,3,4-trifluorophenyl halide as a precursor.

Reactivity Profile of the Fluorinated Aromatic Ring in this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the strong inductive electron-withdrawing effect of the three fluorine atoms and the electronic effects of the carbamate group (-NHCOOEt).

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of EAS are governed by the substituents present on the ring. libretexts.org

Substituent Effects:

Fluorine Atoms: Fluorine is a highly electronegative atom, and it deactivates the aromatic ring towards EAS through a strong negative inductive effect (-I). However, through its lone pairs, it can donate electron density via a positive resonance effect (+M), making it an ortho-, para-director. pressbooks.publibretexts.org In a polyfluorinated system like this, the cumulative inductive effect of three fluorine atoms leads to strong deactivation of the ring, making it much less reactive than benzene (B151609). nih.gov

Carbamate Group (-NHCOOEt): The nitrogen atom of the carbamate group has a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect increases the electron density of the ring, particularly at the ortho and para positions, thus activating the ring towards EAS and directing incoming electrophiles to these positions. libretexts.orgchemistrytalk.orgwikipedia.org

Should a reaction be forced, the regioselectivity would be determined by the directing effects of the substituents. The carbamate group is an ortho-, para-director, and the fluorine atoms are also ortho-, para-directors. The available positions for substitution are C-5 and C-6.

Attack at C-6 (ortho to carbamate): This position is ortho to the activating carbamate group but also ortho to the deactivating fluorine at C-2.

Attack at C-5 (meta to carbamate): This position is para to the fluorine at C-2 and ortho to the fluorine at C-4.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| -F (x3) | Strongly Deactivating | Weakly Activating | Strongly Deactivated | ortho, para |

| -NHCOOEt | Deactivating | Strongly Activating | ortho, para |

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. youtube.com The presence of multiple fluorine atoms strongly withdraws electron density from the benzene ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. nih.gov In this reaction, one of the fluorine atoms acts as a leaving group.

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is the primary factor determining the rate and regioselectivity of the reaction.

Regioselectivity: In this compound, a nucleophile can potentially attack the carbons at positions C-2, C-3, or C-4.

Attack at C-4 (para to carbamate): Attack at this position would place the negative charge of the Meisenheimer complex on C-1 (ipso to the carbamate), C-3, and C-5. The carbamate group can help stabilize the negative charge on C-1 through its inductive effect, and the adjacent fluorine at C-3 provides further stabilization.

Attack at C-2 (ortho to carbamate): Nucleophilic attack at C-2 would generate a Meisenheimer complex with the negative charge distributed to C-1, C-3, and C-5. The proximity to the carbamate group and the fluorine at C-3 would offer significant stabilization.

Attack at C-3: Attack at this position is generally less favored in polyfluorobenzenes compared to positions that are para to an activating group.

Due to the combined electron-withdrawing effects of the fluorine atoms and the ability of the carbamate group to stabilize an adjacent negative charge, substitution is most likely to occur at the C-4 or C-2 positions. In many polyfluorinated systems, substitution para to an existing substituent is often favored. nih.gov Therefore, nucleophilic attack at the C-4 position is a highly probable outcome. The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, because the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic for the rate-determining nucleophilic attack. youtube.com

| Position of Attack | Key Stabilizing Factors for Meisenheimer Complex | Predicted Outcome |

|---|---|---|

| C-4 (para to -NHCOOEt) | Inductive stabilization from -NHCOOEt group on adjacent carbon (C-1). Strong inductive stabilization from adjacent -F at C-3. | Major Product |

| C-2 (ortho to -NHCOOEt) | Inductive stabilization from -NHCOOEt group on adjacent carbon (C-1). Strong inductive stabilization from adjacent -F at C-3. | Possible Product |

| C-3 | Stabilization from adjacent -F atoms at C-2 and C-4. | Minor or No Product |

Polyfluoroaromatic compounds can undergo reactions with radical species. fluorine1.rursc.org The mechanism typically involves the addition of a radical to the aromatic ring to form a polyfluorinated cyclohexadienyl radical intermediate (a radical σ-complex). fluorine1.ru

The fate of this intermediate depends on the reaction conditions and the nature of the radical. Possible pathways include:

Dimerization: Two radical σ-complexes can combine to form a dimer. This is a common pathway in the radical reactions of polyfluoroarenes. fluorine1.ru

Aromatization by Halogen Abstraction: The intermediate can be aromatized by another radical species that abstracts a fluorine atom from the sp³-hybridized carbon, leading to a substitution product.

Isomerization: The intermediate may undergo isomerization, for instance, through a 1,2-fluorine shift. fluorine1.ru

Given the electron-deficient nature of the ring in this compound, it would be susceptible to attack by nucleophilic radicals. The position of the initial radical attack would be influenced by the substituents, but the subsequent reactions of the resulting σ-complex would likely follow the general patterns observed for other polyfluoroaromatic compounds.

Reactivity of the Carbamate Functional Group

The carbamate functional group has its own distinct reactivity, particularly concerning hydrolysis and solvolysis reactions.

The hydrolysis of aryl carbamates can proceed through different mechanistic pathways, primarily dependent on the pH of the solution and the nature of the aryl group. researchgate.net

BAC2 Mechanism (Base-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular): Under neutral or acidic conditions, or with poor leaving groups, hydrolysis can occur via a mechanism analogous to ester hydrolysis. A water molecule or hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the expulsion of the leaving group (in this case, 2,3,4-trifluorophenoxide). For tertiary carbamates, this mechanism often involves the rate-limiting formation of the tetrahedral intermediate. rsc.org

E1cB Mechanism (Elimination, Unimolecular, Conjugate Base): Under basic conditions, an alternative pathway, the E1cB mechanism, becomes significant, especially for carbamates with N-H protons and good leaving groups. researchgate.net

Deprotonation: A base removes the proton from the carbamate nitrogen to form a conjugate base (an N-anion).

Elimination (Rate-Determining Step): The N-anion then eliminates the aryloxide leaving group to form a highly reactive isocyanate intermediate (R-N=C=O).

Addition: The isocyanate rapidly reacts with water or another solvent molecule to form a carbamic acid, which then decarboxylates to yield the corresponding amine (2,3,4-trifluoroaniline).

The 2,3,4-trifluorophenyl group is strongly electron-withdrawing, which makes the corresponding 2,3,4-trifluorophenoxide a relatively good leaving group. This property suggests that the E1cB mechanism is a highly plausible pathway for the base-catalyzed hydrolysis of this compound. researchgate.netacs.org

| Mechanism | Reaction Conditions | Key Intermediate | Rate-Determining Step |

|---|---|---|---|

| BAC2 | Neutral / Acidic | Tetrahedral Adduct | Nucleophilic attack on carbonyl |

| E1cB | Basic | N-anion, Isocyanate | Elimination of aryloxide from N-anion |

Transcarbamoylation Reactions and their Mechanisms

Transcarbamoylation is a crucial reaction of carbamates involving the transfer of the carbamoyl (B1232498) group (R₂NCO-) from one molecule to another. In the case of this compound, this involves the transfer of the 2,3,4-trifluorophenylaminocarbonyl moiety to a nucleophile, such as an alcohol or an amine.

The reaction generally proceeds via two primary mechanisms: a dissociative pathway or an associative pathway. researchgate.net

Dissociative Mechanism: This pathway involves the initial cleavage of the carbamate C-O bond to form an isocyanate intermediate (2,3,4-trifluorophenyl isocyanate) and the ethoxide anion. The highly reactive isocyanate then rapidly reacts with an external nucleophile (e.g., an alcohol, R'-OH) to form a new carbamate. This mechanism is typically favored at high temperatures. researchgate.net

Associative Mechanism: Under milder conditions, particularly in the presence of a catalyst, an associative mechanism is more likely. researchgate.netresearchgate.net A nucleophile attacks the electrophilic carbonyl carbon of the carbamate, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the new carbamate product. rsc.org Base catalysts, such as sodium methoxide (B1231860) or potassium tert-butoxide, facilitate this mechanism by deprotonating the incoming nucleophile, thereby increasing its nucleophilicity. nih.govresearchgate.netnih.gov

The trifluorinated phenyl ring in this compound enhances the electrophilicity of the carbonyl carbon through its strong inductive electron-withdrawing effect. This makes the carbamate more susceptible to nucleophilic attack, likely favoring the associative pathway. Studies on related O-methyl-N-aryl carbamates show that electron-withdrawing substituents on the aromatic ring accelerate the rate of transcarbamoylation. rsc.org

The efficiency and outcome of transcarbamoylation can be influenced by various factors, as illustrated in the following table which generalizes the reaction for N-aryl carbamates.

| Catalyst/Condition | Typical Nucleophile | Predominant Mechanism | Relative Reaction Rate |

|---|---|---|---|

| None (High Temp.) | Alcohol (R'-OH) | Dissociative (via Isocyanate) | Slow |

| Base (e.g., t-BuOK) | Alcohol (R'-OH) | Associative | Fast |

| Metal Catalyst (e.g., DBTDL) | Alcohol (R'-OH) | Associative (Lewis Acid Activation) | Moderate to Fast |

| None (Room Temp.) | Amine (R'-NH₂) | Associative | Moderate |

For this compound, the presence of the fluorine atoms would be expected to increase the rates shown above due to the enhanced electrophilicity of the carbamate carbonyl group.

Thermal and Photochemical Rearrangement Pathways

Aryl carbamates can undergo various rearrangement reactions under thermal or photochemical conditions, leading to the migration of a group from the nitrogen or oxygen atom to the aromatic ring.

Photochemical Rearrangement (Photo-Fries Rearrangement): Upon UV irradiation, N-aryl carbamates can undergo a reaction analogous to the Photo-Fries rearrangement. wikipedia.orglscollege.ac.in The mechanism is believed to proceed via a radical pathway. wikipedia.org The initial step is the homolytic cleavage of the N-C(O) bond, generating a 2,3,4-trifluorophenylaminyl radical and an ethoxycarbonyl radical, which are held within a solvent cage. barbatti.orgacs.org These radical pairs can then recombine through the attack of the aminyl radical on the ortho or para positions of the aromatic ring, followed by tautomerization to yield ethyl 2-amino-3,4,5-trifluorobenzoate and ethyl 4-amino-2,3,5-trifluorobenzoate, respectively. acs.orgdocumentsdelivered.com

Key Steps in Photo-Fries Rearrangement:

Excitation: Absorption of UV light promotes the molecule to an excited state.

Homolytic Cleavage: The N-C(O) bond breaks, forming a radical pair in a solvent cage.

Radical Recombination: The radicals recombine with the amino group attaching to the aromatic ring at the ortho or para position.

Tautomerization: A hydrogen atom shifts to restore aromaticity, yielding the final hydroxy amide products.

Thermal Rearrangement (Smiles and Related Rearrangements): While the classic Fries rearrangement typically requires Lewis acids and high temperatures for O-aryl esters, N-aryl carbamates can undergo different types of thermal or base-induced rearrangements. wikipedia.orgnih.gov One relevant pathway is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution (SNAr). manchester.ac.ukwikipedia.orgslideshare.net

For a Smiles-type rearrangement to occur in this compound, a nucleophilic moiety would need to be present elsewhere in the molecule, which is not the case in the parent structure. However, in the presence of a strong base, an anionic rearrangement, such as the Snieckus-Fries rearrangement , could be envisioned. nih.gov This involves deprotonation at a position ortho to the carbamate group (if one were available and sufficiently acidic), followed by intramolecular nucleophilic attack and migration. Given the structure of this compound, a more likely scenario for an intramolecular rearrangement would be a base-induced N-to-C aryl migration, a variant of the Truce-Smiles rearrangement, though this typically requires lithiation of a carbon adjacent to the carbamate group. researchgate.netscilit.com

The high degree of fluorination on the aromatic ring makes it highly susceptible to intramolecular nucleophilic attack, suggesting that if a suitable carbanion could be generated within the molecule, a Smiles-type rearrangement would be a highly favorable pathway. manchester.ac.uknih.gov

Influence of Tri-fluorine Substitution on Aromatic Ring and Carbamate Reactivity

The three fluorine atoms on the phenyl ring are the most dominant feature controlling the reactivity of this compound. Their effects are twofold: they profoundly alter the electronic properties of the aromatic ring, and they modulate the reactivity of the attached carbamate functional group.

Influence on the Aromatic Ring: Fluorine is the most electronegative element, and its primary electronic influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I effect). While it also has a weak electron-donating resonance effect (+R effect), the inductive effect is overwhelmingly dominant, especially when multiple fluorine atoms are present. researchgate.net

Activation towards Nucleophilic Aromatic Substitution (SNAr): The potent -I effect of the three fluorine atoms withdraws electron density from the aromatic ring, making it highly electron-deficient (electrophilic). This significantly activates the ring towards attack by nucleophiles. mdpi.comresearchgate.netnih.gov Reactions that might be sluggish or require harsh conditions with non-fluorinated phenylcarbamate would proceed much more readily with the trifluorinated analog. This increased reactivity is crucial for both intermolecular reactions (e.g., substitution of a fluorine atom by a strong nucleophile) and intramolecular rearrangements that proceed via an SNAr mechanism, like the Smiles rearrangement. wikipedia.org

Deactivation towards Electrophilic Aromatic Substitution (SEAr): Conversely, the electron-deficient nature of the ring strongly deactivates it towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions are significantly more difficult compared to benzene or non-fluorinated phenylcarbamate.

Influence on the Carbamate Moiety: The electron-withdrawing nature of the 2,3,4-trifluorophenyl group also affects the adjacent carbamate functionality.

Increased Acidity of N-H Proton: The inductive pull of the fluorinated ring increases the acidity of the proton on the nitrogen atom. This makes deprotonation by a base easier, which can be a key step in certain reactions, such as base-catalyzed transcarbamoylation or anionic rearrangements.

Enhanced Electrophilicity of the Carbonyl Carbon: The electron density withdrawal extends to the carbamate's carbonyl group, making the carbonyl carbon more electrophilic. As discussed in section 3.3.2, this accelerates the rate of nucleophilic attack at this position, promoting reactions like transcarbamoylation. rsc.org

Stabilization of Leaving Group: In reactions involving the cleavage of the N-Aryl bond, the trifluorophenyl anion (or a related intermediate) would be stabilized by the inductive effect of the fluorine atoms, potentially making it a better leaving group compared to a non-fluorinated phenyl group under certain conditions.

The following table summarizes the expected impact of the 2,3,4-trifluoro substitution on the reactivity of the molecule compared to its non-fluorinated analog, ethyl phenylcarbamate.

| Reaction Type | Functional Group Involved | Effect of 2,3,4-Trifluoro Substitution | Reason |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic Ring | Strongly Activated | Strong inductive electron withdrawal by F atoms |

| Electrophilic Aromatic Substitution (SEAr) | Aromatic Ring | Strongly Deactivated | Strong inductive electron withdrawal by F atoms |

| Transcarbamoylation | Carbamate Carbonyl | Rate Increased | Enhanced electrophilicity of carbonyl carbon |

| N-H Deprotonation | Carbamate N-H | Acidity Increased | Inductive stabilization of the resulting anion |

Structural Elucidation and Advanced Characterization of Ethyl 2,3,4 Trifluorophenylcarbamate

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to elucidating the structure of molecules like Ethyl 2,3,4-trifluorophenylcarbamate. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic proton.

The ethyl group would present as a triplet and a quartet. The methyl (CH₃) protons, being adjacent to a methylene (B1212753) (CH₂) group, would appear as a triplet around 1.3 ppm. The methylene protons, adjacent to the methyl group and bonded to an oxygen atom, would appear as a quartet at a more downfield position, likely around 4.2 ppm, due to the deshielding effect of the oxygen.

The aromatic region would display a complex multiplet for the single proton on the trifluorophenyl ring. Its chemical shift would be influenced by the three adjacent fluorine atoms and the carbamate (B1207046) group, likely appearing in the range of 7.0-7.5 ppm.

The N-H proton of the carbamate group would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of 6.5-8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.

The ethyl group carbons would appear at the upfield end of the spectrum. The methyl carbon (CH₃) is expected around 14 ppm, while the methylene carbon (O-CH₂) would be further downfield, around 62 ppm.

The carbonyl carbon (C=O) of the carbamate is characteristically found at a significantly downfield position, anticipated in the region of 153-155 ppm.

The aromatic carbons would exhibit complex splitting patterns due to coupling with fluorine atoms (C-F coupling). The carbon attached to the nitrogen (C-N) would likely resonate around 138-140 ppm. The three fluorine-bearing carbons would show large one-bond C-F coupling constants and would appear in the range of 140-160 ppm. The remaining aromatic carbon would also show smaller two- or three-bond C-F couplings.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is crucial for confirming the substitution pattern of the aromatic ring. Each of the three fluorine atoms is expected to have a distinct chemical shift and will show coupling to each other and to the aromatic proton. The signals would likely appear as complex multiplets (doublet of doublets of doublets, for instance) in the typical range for aromatic fluorine compounds.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8 | br s | N-H |

| ¹H | ~7.2 | m | Ar-H |

| ¹H | ~4.2 | q | O-CH₂ |

| ¹H | ~1.3 | t | CH₃ |

| ¹³C | ~154 | s | C=O |

| ¹³C | ~140-160 | m (with C-F coupling) | C-F |

| ¹³C | ~139 | m (with C-F coupling) | C-N |

| ¹³C | ~110-120 | m (with C-F coupling) | Ar-C-H |

| ¹³C | ~62 | s | O-CH₂ |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is characteristic of the carbonyl group in a carbamate.

C-N Stretch and N-H Bend: These vibrations would likely appear in the 1500-1550 cm⁻¹ region.

Aromatic C=C Stretches: Peaks in the 1400-1600 cm⁻¹ range would be indicative of the aromatic ring.

C-F Stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F bonds.

C-O Stretch: The C-O stretching of the ester functionality would be visible around 1200-1250 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations and symmetric stretches, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C=O and C-F stretches would also be observable.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | ~3300 | Medium |

| Aromatic C-H stretch | ~3050 | Weak |

| Aliphatic C-H stretch | ~2980 | Medium |

| C=O stretch | ~1715 | Strong |

| Aromatic C=C stretch | 1400-1600 | Medium |

| C-O stretch | ~1230 | Strong |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or cleavage of the carbamate bond.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₉H₈F₃NO₂.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the substituted benzene (B151609) ring. The presence of the carbamate group and the fluorine atoms would influence the position and intensity of these absorption maxima. One would anticipate a primary absorption band (λ_max) around 260-280 nm.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

While no experimental crystal structure is publicly available for this compound, a single-crystal X-ray diffraction study would reveal precise information on:

Molecular Conformation: The dihedral angles between the phenyl ring and the carbamate group, as well as the conformation of the ethyl group.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, providing insight into the electronic effects of the fluorine substituents.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding involving the N-H and C=O groups, as well as other non-covalent interactions such as π-π stacking or halogen bonding. It is highly probable that the molecules would form hydrogen-bonded dimers or chains in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A thorough search for crystallographic data of this compound did not yield any published crystal structures. Consequently, a definitive analysis of its intermolecular interactions based on experimental data cannot be provided.

In related fluorinated aromatic compounds, the presence of fluorine atoms and the carbamate group would be expected to govern the primary intermolecular interactions. Hydrogen bonding would likely occur between the N-H group of the carbamate as a donor and the carbonyl oxygen (C=O) as an acceptor, a common motif in carbamate structures. The fluorine atoms could participate in weaker C-H···F hydrogen bonds and potentially halogen bonding (C-F···X), although the latter is more significant with heavier halogens. Furthermore, the trifluorophenyl ring would be a candidate for π-π stacking interactions, where the electron-deficient nature of the fluorinated ring could influence its stacking geometry with adjacent rings. However, without a determined crystal structure, the specific nature and relative strengths of these potential interactions in this compound remain speculative.

Polymorphism Studies and Crystal Packing Arrangements

No studies on the polymorphism of this compound have been reported. Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal packing arrangements, is a critical aspect of solid-state chemistry, impacting physical properties such as solubility and melting point. The investigation of polymorphism would require extensive screening of crystallization conditions, followed by analysis of the resulting solid forms, typically using X-ray diffraction. As no such studies are available, the crystal packing arrangement of this compound is unknown.

Advanced Chromatographic and Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Specific High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound have not been detailed in the scientific literature. For purity assessment of fluorinated aromatic compounds, reverse-phase HPLC is a common technique. A typical method would likely employ a C18 or a pentafluorophenyl (PFP) stationary phase, the latter often providing enhanced selectivity for halogenated isomers.

The separation of potential positional isomers (e.g., Ethyl 2,3,5-trifluorophenylcarbamate or Ethyl 2,4,5-trifluorophenylcarbamate) would be a key challenge. The development of such a method would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve baseline separation. Without experimental data, a representative data table for retention times and resolution cannot be generated.

Hypothetical HPLC Purity Analysis Parameters:

| Parameter | Value |

| Column | PFP, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

This table represents a typical starting point for method development and is not based on experimental data for this compound.

Theoretical and Computational Chemistry Studies of Ethyl 2,3,4 Trifluorophenylcarbamate

Computational Investigations of Reaction Mechanisms and Pathways

Computational Studies on Catalytic Processes Relevant to Carbamate (B1207046) Synthesis

Computational chemistry provides powerful tools for elucidating the complex mechanisms of catalytic reactions involved in carbamate synthesis. While specific computational studies on the synthesis of Ethyl 2,3,4-trifluorophenylcarbamate are not extensively documented in the literature, the methodologies applied to similar carbamate formations offer significant insight into the potential catalytic pathways. Density Functional Theory (DFT) is a primary method used to model these reactions, allowing researchers to map potential energy surfaces, identify transition states, and calculate reaction barriers. mdpi.comnih.gov

Studies on the synthesis of other carbamates, for instance, have employed computational methods to investigate reaction pathways and energetic feasibility. For example, the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate was investigated using DFT, which confirmed that the direct reaction is not spontaneous and requires a catalyst. mdpi.com Such studies propose detailed mechanistic pathways that typically involve steps like ligand dissociation, intermediate formation, and hydrogenation. mdpi.com Similarly, computational investigations into the iridium-catalyzed formation of allyl carbamates from carbon dioxide have detailed the reaction steps, including the initial formation of an iridium-allyl complex followed by a nucleophilic attack by the carbamate. researchgate.net

Modeling of Intermolecular Interactions and Aggregation Behavior

The physical and material properties of this compound are governed by the nature and strength of its intermolecular interactions. Computational modeling is an essential tool for exploring these forces, which include hydrogen bonding, halogen bonding, and aromatic interactions, thereby predicting the aggregation behavior and solid-state structure of the compound.

The this compound molecule contains key functional groups capable of participating in hydrogen bonding: the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. youtube.com These interactions are expected to be a dominant force in the formation of supramolecular structures. Computational methods, such as DFT, can be used to model dimers and larger clusters of the molecule to determine the geometry and energy of these hydrogen bonds.

The primary hydrogen bond motif would likely be the N-H···O=C interaction, linking molecules into chains or cyclic structures. The strength of this bond can be quantified through computational analysis. Furthermore, the presence of fluorine atoms introduces the possibility of weaker, secondary hydrogen bonds, such as C-H···F, C-H···O, and potentially N-H···F interactions. The N-H···F interaction, in particular, is a subject of ongoing research. ucla.edumdpi.com While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, intramolecular N-H···F bonds can be forced by molecular geometry. ucla.edunih.gov In this compound, the proximity of the fluorine atom at the C2 position to the N-H group could facilitate such an intramolecular interaction, which could be investigated using theoretical calculations and NMR spectroscopy. ucla.edumdpi.com

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Interaction Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| N-H···O=C | 2.8 - 3.2 | -15 to -25 | DFT, MP2 |

| N-H···F-C (Intramolecular) | 2.0 - 2.5 | -4 to -10 | DFT, QTAIM |

| C-H···O=C | 3.0 - 3.5 | -2 to -8 | DFT |

| C-H···F-C | 3.2 - 3.7 | -1 to -5 | DFT |

Note: The data in this table are typical values derived from computational studies on analogous molecular systems and are presented for illustrative purposes.

Beyond hydrogen bonding, other noncovalent interactions play a crucial role in the molecular assembly of this compound. The trifluorinated phenyl ring is a key participant in these interactions.

Halogen Bonding: Halogen bonding typically involves a region of positive electrostatic potential (a σ-hole) on a halogen atom interacting with a nucleophile. acs.orgnih.gov While fluorine is highly electronegative and does not typically feature a significant σ-hole, studies on fully fluorinated aromatic molecules have shown that attractive dispersion forces can overcome electrostatic repulsion. acs.orgnih.gov This can lead to directional C-F···F contacts that are structurally similar to halogen bonds. nih.gov Ab initio calculations are used to demonstrate how the anisotropic distribution of the negative electrostatic potential can lead to these directional bonds. acs.org For this compound, computational analysis could explore the potential for such C-F···F interactions or C-F···O=C and C-F···π interactions between molecules, which could significantly influence crystal packing. The strength of these interactions is known to be tunable by the chemical environment, with aromatic fluorine substitution having a dramatic effect. researchgate.net

Aromatic Interactions: The electron-deficient nature of the trifluorophenyl ring, caused by the inductive effect of the fluorine atoms, makes it a candidate for π-π stacking interactions. These interactions would likely occur in an offset or parallel-displaced geometry to minimize electrostatic repulsion between the rings. Additionally, the fluorinated ring can interact favorably with the partial positive charges on hydrogen atoms of neighboring molecules, leading to C-H···π interactions. Computational modeling can quantify the energies of these various stacking and edge-to-face configurations to predict the most stable aromatic arrangements.

| Interaction Type | Key Features | Potential Role in Aggregation |

|---|---|---|

| C-F···F-C Contact | Directional interaction driven by dispersion and anisotropic electrostatics. acs.orgnih.gov | Contributes to specific packing motifs and lattice stabilization. |

| π-π Stacking | Offset or parallel-displaced arrangement of trifluorophenyl rings. | Major contributor to crystal packing and bulk material properties. |

| C-H···π Interaction | Interaction between C-H bonds (e.g., from the ethyl group) and the face of the aromatic ring. | Provides additional stabilization to the supramolecular assembly. |

| C-F···π Interaction | Interaction of a fluorine atom with the π-system of an adjacent ring. | Can influence orientation and packing in the solid state. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT calculations are widely used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectra with a high degree of accuracy. nih.govphyschemres.org

For this compound, DFT calculations using appropriate basis sets (e.g., 6-311++G(d,p)) would first involve optimizing the molecular geometry to find its lowest energy conformation. physchemres.orgresearchgate.net Following optimization, vibrational frequency calculations can be performed. The resulting computed IR spectrum provides theoretical wavenumbers for characteristic vibrations, such as the N-H stretch, C=O stretch, C-N stretch, and C-F stretches. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more direct comparison with experimental FT-IR spectra. nih.gov

Similarly, NMR shielding tensors can be calculated for the optimized structure. These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of ¹H and ¹³C NMR spectra, aiding in the assignment of peaks observed in experimental spectra. physchemres.org For this molecule, key predictions would include the chemical shift of the labile N-H proton, the distinct signals for the ethyl group protons, and the complex splitting patterns and chemical shifts for the single proton and the nine distinct carbons of the trifluorosubstituted aromatic ring.

| Spectroscopic Feature | Parameter | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|---|

| FT-IR | ν(N-H) stretch | ~3300-3400 cm⁻¹ | ~3250-3450 cm⁻¹ |

| FT-IR | ν(C=O) stretch | ~1700-1730 cm⁻¹ | ~1690-1740 cm⁻¹ |

| FT-IR | ν(C-F) stretch | ~1100-1300 cm⁻¹ | ~1100-1350 cm⁻¹ |

| ¹H NMR | δ(N-H) | ~7.5-9.0 ppm | ~7.0-9.5 ppm |

| ¹H NMR | δ(Aromatic C-H) | ~7.0-8.0 ppm | ~6.8-8.2 ppm |

| ¹³C NMR | δ(C=O) | ~150-160 ppm | ~150-165 ppm |

| ¹³C NMR | δ(Aromatic C-F) | ~135-160 ppm (with JC-F coupling) | ~130-165 ppm (with JC-F coupling) |

Note: Predicted and experimental values are estimates based on data for structurally related carbamate and fluorinated aromatic compounds and are for illustrative purposes.

Chemical Derivatization and Analog Synthesis of Ethyl 2,3,4 Trifluorophenylcarbamate

Modification Strategies for the Ethyl Ester Moiety

The ethyl ester group of Ethyl 2,3,4-trifluorophenylcarbamate is amenable to several common transformations, including hydrolysis, transesterification, and amidation. These reactions allow for the introduction of a wide range of functional groups, thereby altering the polarity, solubility, and metabolic stability of the parent compound.

Hydrolysis: The ester can be hydrolyzed under basic conditions to yield the corresponding carbamic acid, which is generally unstable and may decarboxylate to 2,3,4-trifluoroaniline (B1293922). acs.org The rate of hydrolysis is dependent on the pH and the nature of the substituents on the phenyl ring. rsc.org For instance, the alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an E1cB mechanism. rsc.org

Transesterification: By reacting this compound with different alcohols in the presence of a suitable catalyst (acidic or basic), the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the synthesis of a series of carbamate (B1207046) esters with varying steric and electronic properties.

Amidation: Reaction with primary or secondary amines can convert the ethyl ester into the corresponding urea (B33335) derivatives. This transformation introduces a hydrogen bond donor and acceptor group, which can significantly influence the biological activity of the resulting molecule.

Below is a table summarizing potential modifications of the ethyl ester moiety.

| Reaction Type | Reagents and Conditions | Product Class |

| Hydrolysis | Aqueous base (e.g., NaOH, KOH) | Carboxylic acid (potentially unstable) |

| Transesterification | R'OH, acid or base catalyst | Alkyl/Aryl 2,3,4-trifluorophenylcarbamates |

| Amidation | R'R''NH, heat or catalyst | N,N-disubstituted urea derivatives |

Derivatization of the 2,3,4-trifluorophenyl Ring

The trifluorinated phenyl ring is a key feature of the molecule and offers numerous possibilities for derivatization. The fluorine atoms significantly influence the electronic properties of the ring, making it electron-deficient and susceptible to certain types of reactions while directing others.

Further Halogenation: The introduction of additional halogen atoms onto the 2,3,4-trifluorophenyl ring can be achieved through electrophilic halogenation. The existing fluorine atoms are deactivating, and the carbamate group is an ortho-, para-director. Therefore, halogenation is expected to occur at the 5-position of the ring.

Dehalogenation: Selective or complete removal of the fluorine atoms can be accomplished through hydrodehalogenation reactions. Catalytic hydrogenation using catalysts like Rh/Al2O3 has been shown to be effective for the complete defluorination of polyfluorinated benzenes under mild conditions. researchgate.net The rate of dehalogenation can be influenced by the number and position of the fluorine substituents. researchgate.net

The introduction of new carbon-carbon bonds at the phenyl ring can be achieved through various cross-coupling reactions. The electron-deficient nature of the polyfluorinated ring makes it a good substrate for nucleophilic aromatic substitution (SNA_r_) reactions and certain transition-metal-catalyzed couplings. d-nb.infonih.gov

Aryl and Heteroaromatic Substituents: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions are powerful tools for this purpose. acs.orgresearchgate.netbeilstein-journals.orgresearchgate.netorganic-chemistry.orgmdpi.comyoutube.comacs.orgwikipedia.orgresearchgate.net For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at a position where a halogen (other than fluorine) has been previously introduced. Transition-metal-free coupling of polyfluorinated arenes with functionalized aryl nucleophiles has also been reported as a chemoselective method. d-nb.infonih.gov

Alkyl Substituents: Alkyl groups can be introduced via cross-coupling reactions, for example, by using organocuprates or through Negishi coupling with alkylzinc reagents.

Directed Metalation: The carbamate group is a potent directed metalation group (DMG), facilitating regioselective deprotonation at the ortho position (C5). uwindsor.canih.govacs.orgorganic-chemistry.org Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would generate a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position. Fluorine itself can also act as a directing group in ortho-metalation. researchgate.net

Cross-Coupling Reactions: As mentioned, Suzuki-Miyaura, Stille, and Heck reactions are highly effective for derivatizing the aromatic ring. acs.orgresearchgate.netbeilstein-journals.orgresearchgate.netorganic-chemistry.orgmdpi.comyoutube.comacs.orgwikipedia.orgresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially with polyfluorinated substrates.

The following table outlines potential derivatization strategies for the 2,3,4-trifluorophenyl ring.

| Reaction Type | Position | Reagents and Conditions | Introduced Group |

| Halogenation | C5 | X₂ (e.g., Br₂, Cl₂), Lewis acid | Halogen (Br, Cl) |

| Hydrodehalogenation | C2, C3, C4 | H₂, Rh/Al₂O₃ | Hydrogen |

| Suzuki Coupling | C5 (after lithiation/boronation) | Arylboronic acid, Pd catalyst, base | Aryl group |

| Directed ortho-Metalation | C5 | n-BuLi or LDA, then electrophile (E+) | Various electrophiles (e.g., CHO, COOH, SiMe₃) |

Modification of the Carbamate Nitrogen Atom

The nitrogen atom of the carbamate linkage provides another handle for chemical modification, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: The hydrogen atom on the carbamate nitrogen can be substituted with an alkyl group. This is typically achieved by deprotonation with a base followed by reaction with an alkyl halide. researchgate.net Cesium carbonate with tetrabutylammonium (B224687) iodide (TBAI) has been reported as an effective system for the N-alkylation of carbamates. researchgate.net Iridium-catalyzed N-alkylation using alcohols as the alkylating agents offers an atom-economical alternative. researchgate.net

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding N-acylated carbamate. This introduces an additional carbonyl group, which can influence the compound's electronic properties and hydrogen bonding capacity. A variety of coupling reagents can be employed for N-acylation. arkat-usa.org

The table below summarizes modification strategies for the carbamate nitrogen.

| Reaction Type | Reagents and Conditions | Product Class |

| N-Alkylation | Base (e.g., NaH, Cs₂CO₃), R-X | N-Alkyl-N-(2,3,4-trifluorophenyl)carbamates |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-N-(2,3,4-trifluorophenyl)carbamates |

Synthesis of Related Urea and Thiocarbamate Derivatives from this compound

The derivatization of this compound into urea and thiocarbamate analogs represents a key synthetic pathway for the exploration of new chemical entities with potential biological activities. These transformations typically involve the reaction of the carbamate with nucleophiles such as amines or sulfur-containing reagents. The trifluorinated phenyl ring in the starting material is of particular interest as it can significantly influence the physicochemical properties and biological activity of the resulting derivatives.

While specific literature detailing the direct conversion of this compound into a wide array of urea and thiocarbamate derivatives is limited, the general principles of carbamate chemistry provide a strong foundation for predicting these synthetic routes. The conversion of aryl carbamates to ureas is a well-established process, often proceeding through the aminolysis of the carbamate ester linkage.

A general approach for the synthesis of N,N'-substituted ureas from a phenyl carbamate involves its reaction with a primary or secondary amine. This reaction is typically carried out in a suitable solvent, and the reactivity can be influenced by temperature and the nature of the amine. For instance, a patented method describes the reaction of phenyl carbamates with amines in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to yield ureas in high yields. This process is noted for its mild conditions and efficiency.

The proposed synthesis of urea derivatives from this compound would follow a similar pathway, where the ethoxy group acts as a leaving group upon nucleophilic attack by an amine. The reaction mechanism is facilitated by the electron-withdrawing nature of the trifluorinated phenyl group, which enhances the electrophilicity of the carbonyl carbon.

Below is a representative table of potential urea derivatives that could be synthesized from this compound, based on common amine reactants used in medicinal chemistry.

Table 1: Potential Urea Derivatives from this compound

| Amine Reactant | Product Name | Molecular Formula |

|---|---|---|

| Aniline (B41778) | 1-(2,3,4-trifluorophenyl)-3-phenylurea | C₁₃H₉F₃N₂O |

| Benzylamine | 1-benzyl-3-(2,3,4-trifluorophenyl)urea | C₁₄H₁₁F₃N₂O |

| Cyclohexylamine | 1-cyclohexyl-3-(2,3,4-trifluorophenyl)urea | C₁₃H₁₅F₃N₂O |

Note: The data in this table is illustrative of potential synthetic targets and is based on general chemical principles, as specific experimental data for these reactions were not available in the public domain.

The synthesis of thiocarbamate derivatives from this compound is a more complex transformation. One potential route involves the conversion of the carbamate to an isocyanate intermediate, which can then be reacted with a thiol to form a thiocarbamate. However, a more direct approach might involve specialized reagents that facilitate the thionation of the carbonyl group.

Given the lack of specific documented examples for the synthesis of thiocarbamate derivatives from this compound, a hypothetical reaction scheme can be proposed based on analogous transformations of other aryl carbamates. This would likely involve a multi-step process or the use of specific thionating agents.

Table 2: Potential Thiocarbamate Derivatives from this compound

| Thiol Reactant | Product Name | Molecular Formula |

|---|---|---|

| Thiophenol | S-phenyl (2,3,4-trifluorophenyl)carbamothioate | C₁₃H₈F₃NOS |

Note: The data in this table is hypothetical and represents potential synthetic outcomes. Further research is required to establish viable synthetic protocols.

Potential Applications of Ethyl 2,3,4 Trifluorophenylcarbamate in Advanced Materials Science

Incorporation into Polymeric Systems

The carbamate (B1207046) group in Ethyl 2,3,4-trifluorophenylcarbamate makes it a candidate for incorporation into polyurethane and polycarbamate systems. Fluorinated polymers are a significant class of materials known for their high-performance characteristics.

This compound could theoretically be utilized in the synthesis of novel fluorinated polymers. Polyurethanes (PUs) are typically synthesized through the reaction of diisocyanates with diols. Fluorine can be incorporated into the polymer structure via fluorinated diols, diisocyanates, or chain extenders to create fluorinated polyurethanes (FPUs). mdpi.commdpi.com These materials combine the desirable mechanical properties of polyurethanes with the unique attributes conferred by fluorine, such as UV-resistance, low surface energy, and high thermal stability. tandfonline.com

While direct synthesis routes involving this compound are not documented, it could potentially serve as a precursor to a fluorinated diol or as a reactive additive in polyurethane formulations. For instance, a synthetic pathway could be designed to convert the carbamate into a diol that can then be polymerized with a diisocyanate. Alternatively, it could be used as a monofunctional reactive component to cap polymer chains, thereby modifying the end-group chemistry and surface properties of the resulting material. The synthesis of FPUs can be achieved through various methods, including two-step solution polymerization, to create transparent and high-performance elastomers. tandfonline.com

Table 1: Common Components in the Synthesis of Fluorinated Polyurethanes

| Component Type | Examples | Function |

|---|---|---|

| Diisocyanate | Isophorone diisocyanate (IPDI), 1,6-hexamethylene diisocyanate (HDI) | Forms the hard segments of the polymer, providing strength. |

| Polyol (Soft Segment) | Polytetramethylene glycol (PTMG), Polycaprolactone (PCL) | Forms the soft, flexible segments of the polymer. |

| Fluorinated Monomer | Fluorinated diols, Fluorinated chain extenders | Incorporates fluorine into the polymer backbone or side chains. |

| Chain Extender | 1,4-butanediol (BDO), Fluorinated diols | Increases molecular weight and influences hard segment domains. |

The incorporation of fluorine into a polymer's structure profoundly influences its properties. The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine atoms result in materials with low surface energy, high thermal and chemical stability, and unique dielectric properties. paint.orgfluoropolymers.eu

Should this compound be incorporated into a polymer, the trifluorophenyl group would be expected to impart several key characteristics:

Low Surface Energy : The presence of fluorine atoms at the polymer's surface would lead to water and oil repellency (hydrophobicity and oleophobicity). rsc.org This is a critical property for creating anti-fouling and self-cleaning surfaces.

Chemical Resistance : Fluoropolymers are known for their inertness to a wide range of chemicals, acids, and solvents. fluoropolymers.eu

Mechanical Properties : The introduction of bulky, rigid fluorinated groups can enhance the mechanical strength and thermal stability of polyurethanes. tandfonline.com The specific arrangement of fluorine atoms on the phenyl ring would also influence chain packing and intermolecular forces, thereby affecting the final mechanical properties of the material. researchgate.net

Table 2: General Effects of Fluorine Incorporation on Polymer Properties

| Property | Effect of Fluorination | Scientific Rationale |

|---|---|---|

| Surface Energy | Decreased | Low polarizability of the C-F bond. |

| Thermal Stability | Increased | High bond energy of the C-F bond. |

| Chemical Resistance | Increased | High inertness of the C-F bond. |

| Refractive Index | Decreased | Low polarizability of fluorine atoms. |

| Gas Permeability | Increased | Disruption of polymer chain packing. |

| UV Resistance | Increased | C-F bonds are not readily cleaved by UV radiation. |

Exploration as a Component in Functional Coatings and Thin Films

Fluorinated compounds are widely used in the formulation of functional coatings to create surfaces with specific properties like water/oil repellency, stain resistance, and durability. rsc.orgeuropean-coatings.com These coatings are applied across various industries, from textiles and electronics to automotive and architecture. european-coatings.com

This compound, or polymers derived from it, could be a valuable component in such coatings. As a low molecular weight additive, it could migrate to the coating-air interface during curing, creating a low-energy surface rich in fluorine. rsc.org This would create a protective, non-stick, and easy-to-clean surface. In a polymer-based coating, the trifluorophenyl groups would orient towards the surface, maximizing their effect even at low concentrations. The combination of a fluorinated component with other binders, such as acrylics or epoxies, can lead to high-performance protective systems. paint.orgnih.gov

Potential Role in Energy Storage Materials

The unique electrochemical properties of fluorinated compounds have led to their investigation in advanced energy storage devices, particularly lithium-ion batteries. oaepublish.com Fluorine's high electronegativity can help stabilize electrolytes at high voltages and improve the formation of a stable interface between the electrode and the electrolyte.

The performance and safety of lithium-ion batteries are critically dependent on the electrolyte composition. Fluorinated organic compounds are often used as additives or co-solvents to enhance electrolyte properties. researchgate.netgoogle.com The introduction of fluorine can increase the oxidative stability of the electrolyte, making it suitable for use with high-voltage cathodes. oaepublish.comacs.org It can also help in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability. researchgate.net

This compound could potentially function as such an additive. Its high oxidation stability, imparted by the electron-withdrawing trifluorophenyl group, could prevent electrolyte decomposition at high voltages. acs.org Furthermore, its decomposition products might participate in the formation of a lithium fluoride (LiF)-rich SEI layer, which is known to be an excellent Li+ conductor and electronically insulating, thereby preventing further electrolyte reduction and improving battery life. oaepublish.comresearchgate.net

Table 3: Examples of Fluorinated Compounds as Electrolyte Additives in Lithium-Ion Batteries

| Compound | Function |

|---|---|

| Fluoroethylene Carbonate (FEC) | Forms a stable, LiF-rich SEI on silicon and graphite anodes. researchgate.net |

| Tris(2,2,2-trifluoroethyl) phosphate (TFP) | Acts as a flame retardant, improving battery safety. |

| Lithium difluoro(oxalato)borate (LiDFOB) | Film-forming additive for both anode and high-voltage cathode. acs.org |

| Fluorinated Ethers | Used as co-solvents to improve high-voltage stability. |

Beyond the electrolyte, fluoropolymers play a key role as materials for battery separators and as binders in electrode formulations. Poly(vinylidene fluoride) (PVDF) is a common binder due to its excellent electrochemical stability and adhesion. google.com

A polymer synthesized from a monomer derived from this compound could potentially be used in these applications. A coating of such a fluoropolymer on a conventional polyolefin separator could enhance its thermal stability and wettability with the electrolyte. In electrode manufacturing, a binder with high fluorine content could improve the adhesion between the active material particles and the current collector, while also providing the necessary electrochemical and thermal resistance required for high-performance batteries. google.com

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials for Specific Interactions

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by modifying the organic linker. While fluorinated ligands are of interest in MOF chemistry for creating specific interactions, such as influencing gas sorption properties or catalytic activity, there is no available data on the use of this compound as a ligand or functional component in the synthesis of MOFs or other porous materials. Research in this area continues to discover new structures and applications for a wide array of organic molecules, but this specific compound is not among them.

Consideration for Optoelectronic and Electronic Materials Applications

The electronic properties of organic molecules are crucial for their application in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection, transport, and device performance. Despite the potential for fluorinated compounds to exhibit interesting electronic characteristics, there are no studies reporting on the investigation of this compound for such purposes. Its synthesis may have been reported, but its utility in electronic materials remains unexplored.

Q & A

Q. What literature search strategies are recommended for identifying prior research on this compound?

- Methodological Answer : Use systematic review protocols (e.g., PRISMA guidelines) to query databases like PubMed, SciFinder, and Reaxys. Keywords should include "trifluorophenylcarbamate," "carbamate derivatives," and "fluorinated aromatic compounds." Filter results by synthesis, crystallography, or bioactivity tags. Cross-reference CAS Registry Numbers (e.g., 144367-60-2 for related analogs) to avoid ambiguity 14.

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Document reaction parameters rigorously (e.g., inert atmosphere, reagent purity). Use internal standards (e.g., triphenylphosphine oxide in -NMR) to quantify yields. Collaborate with independent labs to replicate procedures, and report deviations (e.g., humidity effects on fluorinated intermediates) in supplementary data .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?